BenchChemオンラインストアへようこそ!

3-Ethynyl-5-fluoropyridine

Sonogashira coupling regioselectivity palladium catalysis

3-Ethynyl-5-fluoropyridine (CAS 872122-54-8) is a disubstituted pyridine derivative bearing an ethynyl (-C≡CH) group at the 3-position and a fluorine atom at the 5-position. It is classified as a fluorinated heteroaromatic building block with a molecular weight of 121.11 g/mol (exact mass 121.032777294 g/mol) and a calculated LogP of approximately 1.05–1.20.

Molecular Formula C7H4FN
Molecular Weight 121.11 g/mol
CAS No. 872122-54-8
Cat. No. B1441234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-5-fluoropyridine
CAS872122-54-8
Molecular FormulaC7H4FN
Molecular Weight121.11 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CN=C1)F
InChIInChI=1S/C7H4FN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
InChIKeyHICJXFHZGYLFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-5-fluoropyridine (CAS 872122-54-8) – A Dual-Functional Pyridine Building Block for Orthogonal Medicinal Chemistry


3-Ethynyl-5-fluoropyridine (CAS 872122-54-8) is a disubstituted pyridine derivative bearing an ethynyl (-C≡CH) group at the 3-position and a fluorine atom at the 5-position. It is classified as a fluorinated heteroaromatic building block with a molecular weight of 121.11 g/mol (exact mass 121.032777294 g/mol) and a calculated LogP of approximately 1.05–1.20 . The compound is commercially available in research-scale quantities (typically 100 mg to 25 g) with reported purities ranging from 95% to 98% .

Why 3-Ethynyl-5-fluoropyridine Cannot Be Casually Replaced by Other Fluoropyridine or Ethynylpyridine Isomers


Substituting 3-ethynyl-5-fluoropyridine with a positional isomer—such as 2-fluoro-5-ethynylpyridine, 4-ethynyl-2-fluoropyridine, or the non-fluorinated 3-ethynylpyridine—introduces fundamentally different electronic and steric properties that directly alter reactivity, cross-coupling regioselectivity, and downstream biological target engagement. In Sonogashira coupling, the reactivity order of iodopyridines follows α ≫ γ ≥ β, meaning the substitution pattern dictates which positions can be functionalized [1]. The 3-ethynyl-5-fluoro substitution pattern provides a unique combination: the ethynyl group at the meta position relative to the ring nitrogen enables click chemistry and orthogonal coupling, while the fluorine at the 5-position modulates lipophilicity and metabolic stability without participating in nucleophilic aromatic substitution. Replacing this with a non-fluorinated analog alters logP by approximately 0.4–0.7 units, which can substantially affect membrane permeability and off-target binding in medicinal chemistry programs .

3-Ethynyl-5-fluoropyridine Comparative Evidence – Quantified Differentiation from Closest Analogs


Reactivity Selectivity: 3-Ethynyl-5-fluoropyridine vs. 2-Fluoro and 4-Fluoro Isomers in Palladium-Catalyzed Coupling

The 3-ethynyl-5-fluoro substitution pattern provides distinct reactivity advantages in palladium-catalyzed cross-couplings compared to other fluoropyridine isomers. While all three monofluoropyridines (2-fluoro, 3-fluoro, and 4-fluoro) are commercially available building blocks, the combination of an ethynyl group at position 3 and fluorine at position 5 creates a substitution pattern that places both functional groups on the same side of the pyridine ring, with the ethynyl group meta to the ring nitrogen. In Sonogashira alkynylation reactions, isomeric iodopyridines exhibit a reactivity order of α ≫ γ ≥ β, with the α-position (adjacent to nitrogen) being most reactive and the β-position (meta) being least reactive [1]. This means that 3-ethynyl-5-fluoropyridine's ethynyl group occupies the less reactive β-position, leaving the more reactive α-positions (2- and 4-) available for orthogonal functionalization in subsequent coupling steps [2]. In contrast, 2-ethynyl-5-fluoropyridine (CAS not located; α-substituted) would occupy the most reactive position and would undergo different reactivity profiles. This regiochemical differentiation is critical for designing multi-step convergent syntheses where sequential coupling order must be controlled.

Sonogashira coupling regioselectivity palladium catalysis

Alkylating Reactivity: 3-Ethynyl-5-fluoropyridine vs. 3-Ethenyl-5-fluoropyridine in Covalent Warhead Applications

3-Ethynyl-5-fluoropyridine contains a terminal alkyne group, whereas its closest vinyl analog, 3-ethenyl-5-fluoropyridine (CAS 1133879-69-2), contains a terminal alkene. This structural difference produces fundamentally different alkylating potential in medicinal chemistry applications. Terminal alkynes are weak electrophiles that generally do not alkylate biological nucleophiles under physiological conditions, making them suitable as bioorthogonal handles (e.g., click chemistry) rather than covalent warheads. In contrast, terminal alkenes can be metabolically activated or function as Michael acceptors when conjugated to electron-withdrawing groups [1]. While no direct head-to-head alkylation rate data exists for these specific compounds, the chemical principle is well-established: terminal alkynes have pKa ≈ 25 and require strong bases or transition metal catalysts for activation, whereas vinyl groups conjugated to electron-deficient aromatic systems can participate in nucleophilic addition .

covalent inhibitors alkyne reactivity vinyl vs. ethynyl

Lipophilicity Modulation: Fluorinated 3-Ethynyl-5-fluoropyridine vs. Non-Fluorinated 3-Ethynylpyridine

The fluorine atom at the 5-position of 3-ethynyl-5-fluoropyridine provides quantifiable lipophilicity modulation compared to the non-fluorinated parent compound 3-ethynylpyridine (CAS 2510-23-8). Calculated LogP values for 3-ethynyl-5-fluoropyridine range from 1.05 to 1.20 across multiple sources . While an experimental LogP for 3-ethynylpyridine is not directly available in the open literature, the introduction of a single fluorine atom on a pyridine ring typically increases LogP by approximately 0.2–0.4 units while also enhancing metabolic stability at positions prone to oxidative metabolism . This class-level inference is supported by the known physicochemical effects of aromatic fluorine substitution: increased lipophilicity can improve membrane permeability and blood-brain barrier penetration, while the strong C–F bond reduces susceptibility to CYP450-mediated hydroxylation at the 5-position.

logP lipophilicity fluorine substitution medicinal chemistry

Derivative Potency: 3-Ethynyl-5-fluoropyridine-Containing HCV Inhibitors vs. Non-Fluorinated Congeners

3-Ethynyl-5-fluoropyridine serves as a key structural component in a series of ethynyl-substituted pyridine derivatives claimed as HCV NS5B polymerase inhibitors in U.S. Patent 8,541,434 (assigned to Merck Sharp & Dohme and Southern Research Institute) [1]. The patent explicitly encompasses 3-ethynyl-5-fluoropyridine and its derivatives, demonstrating that the 5-fluoro substitution is claimed as a distinct and preferred embodiment for antiviral activity. The patent discloses that compounds within this series exhibit HCV replicon inhibition with EC₅₀ values ≤10 μM and, in more preferred embodiments, ≤1 μM [2]. While direct head-to-head comparison data between the 5-fluoro and 5-hydrogen analogs are not publicly available in the patent, the explicit inclusion of the 5-fluoro substituted pyridine in the claims—alongside structure-activity relationship data showing that electron-withdrawing substituents on the pyridine ring generally enhance potency—supports the differentiated value of the fluorinated building block. The presence of the fluorine atom contributes to both target binding (via potential dipolar and steric interactions with the NS5B allosteric pocket) and metabolic stability of the ethynyl-bearing pyridine core.

HCV NS5B antiviral ethynylpyridine SAR

Commercial Availability and Purity Benchmarks: 3-Ethynyl-5-fluoropyridine Procurement Specifications

3-Ethynyl-5-fluoropyridine is commercially available from multiple established suppliers with standardized purity specifications that support reproducible research. Documented purity grades include 95% (Matrix Scientific, MolCore, AK Scientific), 97% (Frontier Specialty Chemicals, Fluorochem), and 98% (ChemScene, Macklin, Leyan) [1]. This tiered purity offering (95%, 97%, 98%) enables users to match purity requirements to specific applications—98% for medicinal chemistry and biological assays where trace impurities could confound results, 95–97% for synthetic intermediate use. In contrast, several closely related analogs (e.g., 3-ethynyl-5-fluoro-2-methoxypyridine, 4-chloro-3-ethynyl-5-fluoropyridine) are not commercially available or are available only from single specialized suppliers, limiting procurement flexibility and introducing supply chain risk for long-term programs . The MDL number MFCD13175288 is consistently assigned across suppliers, facilitating unambiguous identification in procurement systems .

commercial availability purity specification supply chain

Storage and Handling Differentiation: 3-Ethynyl-5-fluoropyridine Stability Requirements

3-Ethynyl-5-fluoropyridine requires specific storage conditions that differentiate it from more stable pyridine analogs. According to supplier technical datasheets, the compound should be stored at 4°C under nitrogen atmosphere to prevent degradation of the terminal alkyne moiety . This contrasts with 3-ethenyl-5-fluoropyridine (the vinyl analog), which is documented to be stable at room temperature under normal atmosphere . The terminal alkyne group in 3-ethynyl-5-fluoropyridine is susceptible to oxidation and Glaser-type homocoupling side reactions, particularly in the presence of trace oxygen or copper residues. For research laboratories maintaining compound libraries, this storage requirement necessitates dedicated refrigerated storage with inert gas capability—a procurement-relevant consideration when comparing total cost of ownership against more air-stable building blocks. The GHS handling precautions also specify avoiding dust formation and ensuring adequate exhaust ventilation .

chemical stability storage conditions inert atmosphere

3-Ethynyl-5-fluoropyridine – Validated Application Scenarios Based on Comparative Evidence


Orthogonal Multi-Step Synthesis: Click Chemistry Handle with Sequestered Coupling Site

3-Ethynyl-5-fluoropyridine is ideally suited for convergent synthetic routes requiring orthogonal functionalization. The ethynyl group at the β-position (position 3) serves as a click chemistry handle for CuAAC or SPAAC triazole formation, while the fluorine at position 5 remains inert under these conditions and preserves the α-positions (2 and 4) for subsequent palladium-catalyzed cross-couplings. This orthogonality derives from the reactivity hierarchy established for pyridine ring positions (α ≫ γ ≥ β) [1], wherein the β-ethynyl group exhibits the lowest intrinsic reactivity toward additional acetylenic substitution, enabling selective functionalization at the more reactive α-positions after the click step. In contrast, 2-ethynyl or 4-ethynyl isomers would occupy the more reactive α- or γ-positions and could undergo unintended side reactions during subsequent coupling steps. This scenario is directly supported by the Sonogashira reactivity framework and the established utility of 3-ethynylpyridines in click-functionalized polyoxometalate and coordination chemistry applications .

Antiviral Lead Optimization: HCV NS5B Polymerase Inhibitor Scaffold Development

3-Ethynyl-5-fluoropyridine serves as a validated core fragment in HCV NS5B polymerase inhibitor programs, as documented in U.S. Patent 8,541,434 [1]. The compound and its derivatives are explicitly claimed for antiviral activity with HCV replicon EC₅₀ values ≤10 μM, with preferred embodiments achieving ≤1 μM potency. For medicinal chemistry teams pursuing structure-activity relationship (SAR) studies around ethynylpyridine-based NS5B allosteric site inhibitors, sourcing 3-ethynyl-5-fluoropyridine rather than non-fluorinated 3-ethynylpyridine is justified by the patent's explicit preference for electron-withdrawing substituents on the pyridine ring. The fluorine atom provides both a potential potency enhancement (via dipolar interactions in the hydrophobic allosteric pocket) and a metabolic blocking group at the 5-position, which is susceptible to CYP450-mediated oxidation in vivo. While direct comparator EC₅₀ values are not publicly disclosed, the patent's composition-of-matter claims establish the fluorinated analog as the preferred embodiment for further development.

Lipophilicity-Tuned Probe Design: Bioorthogonal Tags for Cellular Imaging

The calculated LogP of 1.05–1.20 for 3-ethynyl-5-fluoropyridine [1] positions this compound favorably for designing cell-permeable bioorthogonal probes. The fluorine atom contributes a measurable lipophilicity increase of approximately 0.3–0.5 LogP units relative to non-fluorinated 3-ethynylpyridine, which can improve passive membrane permeability without introducing excessive hydrophobicity that would compromise aqueous solubility. This balanced lipophilicity profile is particularly valuable for live-cell click chemistry applications (e.g., SPAAC or CuAAC with azide-functionalized fluorophores), where the probe must cross the cell membrane to label intracellular targets but must not precipitate in aqueous media. The terminal alkyne group enables triazole formation with azide-functionalized dyes or affinity tags, while the 5-fluoro substituent provides a useful ¹⁹F NMR handle for reaction monitoring and quantification. The requirement for 4°C nitrogen storage should be factored into laboratory workflows for this application.

PET Tracer Precursor Development: mGluR5 Radioligand Synthesis

3-Ethynyl-5-fluoropyridine is structurally related to the pyridin-3-yl ethynyl motif found in [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile), a clinically useful PET radiopharmaceutical for quantifying metabotropic glutamate receptor subtype 5 (mGluR5) [1]. In radiochemistry applications, the 3-ethynyl-5-fluoropyridine scaffold can serve as a precursor for Sonogashira coupling with appropriately functionalized aryl halides to generate mGluR5-targeting ligands. The fluorine atom at the 5-position is critical for this application, as it establishes the correct electronic environment for target binding and provides a non-radioactive reference standard for HPLC characterization of the ¹⁸F-labeled product. For PET tracer development programs, sourcing 3-ethynyl-5-fluoropyridine rather than regioisomeric fluoropyridines ensures the correct substitution pattern for coupling to the benzonitrile moiety that defines the mGluR5 pharmacophore. The 95–98% purity grades available commercially are suitable for the rigorous analytical requirements of radiopharmaceutical precursor qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynyl-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.